molecular formula C13H19NO3 B3164565 (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893575-14-9

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No.: B3164565
CAS No.: 893575-14-9
M. Wt: 237.29 g/mol
InChI Key: PMEBKBZBEDMIEM-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine is an organic compound that features a prop-2-en-1-yl group attached to a [(2,3,4-trimethoxyphenyl)methyl]amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the alkylation of [(2,3,4-trimethoxyphenyl)methyl]amine with prop-2-en-1-yl halide under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halogenated derivatives, nucleophiles such as hydroxide ions or alkoxide ions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine can be compared with other similar compounds such as:

    This compound derivatives: These compounds may have different substituents on the phenyl ring or variations in the alkyl chain, leading to differences in reactivity and biological activity.

    This compound analogs: Compounds with similar structures but different functional groups, which can result in unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h5-7,14H,1,8-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEBKBZBEDMIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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